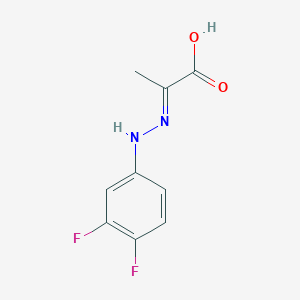2-(2-(3,4-Difluorophenyl)hydrazono)propanoic acid
CAS No.:
Cat. No.: VC16559645
Molecular Formula: C9H8F2N2O2
Molecular Weight: 214.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H8F2N2O2 |
|---|---|
| Molecular Weight | 214.17 g/mol |
| IUPAC Name | (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid |
| Standard InChI | InChI=1S/C9H8F2N2O2/c1-5(9(14)15)12-13-6-2-3-7(10)8(11)4-6/h2-4,13H,1H3,(H,14,15)/b12-5+ |
| Standard InChI Key | LSTGHCMWOIFMAN-LFYBBSHMSA-N |
| Isomeric SMILES | C/C(=N\NC1=CC(=C(C=C1)F)F)/C(=O)O |
| Canonical SMILES | CC(=NNC1=CC(=C(C=C1)F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The compound’s IUPAC name, (2E)-2-[(3,4-difluorophenyl)hydrazinylidene]propanoic acid, reflects its E-configuration around the hydrazone double bond. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈F₂N₂O₂ | |
| Molecular Weight | 214.17 g/mol | |
| CAS Number | 1245652-55-4 | |
| SMILES Notation | CC(=NNC1=CC(=C(C=C1)F)F)C(=O)O | |
| InChI Key | LSTGHCMWOIFMAN-LFYBBSHMSA-N |
The canonical SMILES string indicates a propanoic acid moiety linked via a hydrazone group to a 3,4-difluorophenyl ring. The E-isomer is stabilized by conjugation between the hydrazone nitrogen and the carbonyl group, a feature common to hydrazone derivatives.
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable, computational models predict characteristic absorption bands for the carbonyl (C=O, ~1700 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups. The fluorine atoms on the aromatic ring would likely produce distinct signals in ¹⁹F NMR spectra, with chemical shifts typical of meta- and para-fluorine substituents.
Synthesis and Preparation
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring the hydrazone forms exclusively in the E-configuration.
-
Purification: Removing unreacted starting materials and byproducts, given the compound’s moderate polarity.
Physical and Chemical Properties
Physicochemical Parameters
-
Melting Point: Likely between 150–200°C, based on aromatic hydrazones.
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) and limited solubility in water .
Stability and Reactivity
Regulatory and Environmental Considerations
Environmental Impact
No ecotoxicity data exist, but precautions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume